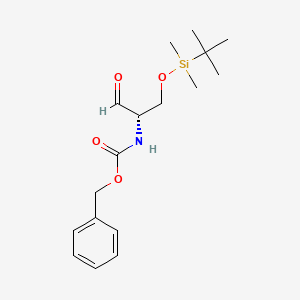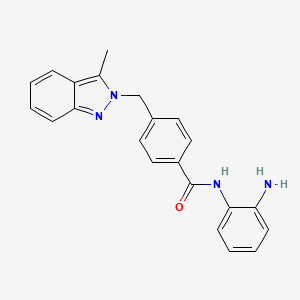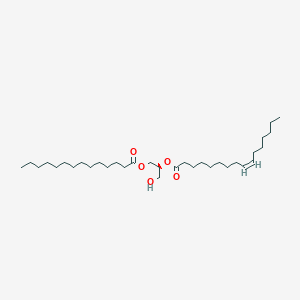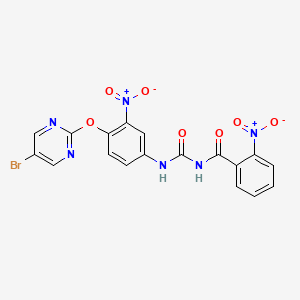
Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a nitro group and a pyrimidinyl-oxy moiety. It has garnered attention due to its potential biological activities and its role in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- typically involves multi-step organic reactions. One common method starts with the preparation of the 5-bromo-2-pyrimidinyl-oxy intermediate, which is then reacted with a nitrophenylamine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the pyrimidinyl-oxy moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, thereby disrupting the formation of microtubules, which are essential for cell division. This mechanism is particularly relevant in its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-2-(dimethylamino)benzamide: Shares a similar core structure but with different substituents, leading to variations in biological activity.
2-Amino-N-({4-[(5-bromo-2-pyrimidinyl)oxy]-3-methylphenyl}carbamoyl)benzamide: Another related compound with similar applications in medicinal chemistry.
Uniqueness
The uniqueness of Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a valuable candidate for further research and development in anticancer therapies.
Eigenschaften
CAS-Nummer |
103829-01-2 |
|---|---|
Molekularformel |
C18H11BrN6O7 |
Molekulargewicht |
503.2 g/mol |
IUPAC-Name |
N-[[4-(5-bromopyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H11BrN6O7/c19-10-8-20-18(21-9-10)32-15-6-5-11(7-14(15)25(30)31)22-17(27)23-16(26)12-3-1-2-4-13(12)24(28)29/h1-9H,(H2,22,23,26,27) |
InChI-Schlüssel |
CLBGZSOARTUSBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



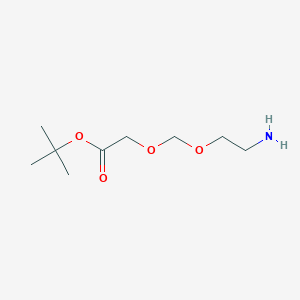
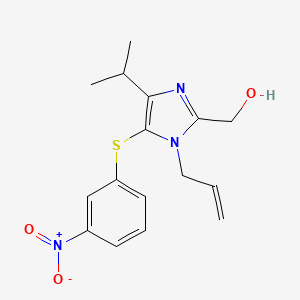
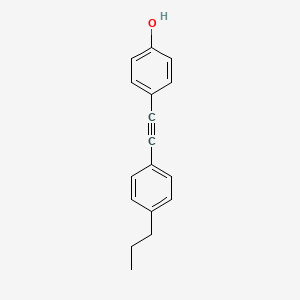
![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
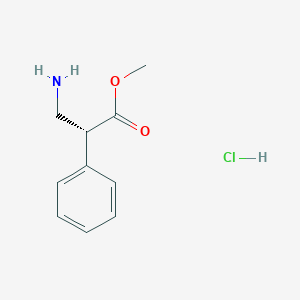
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
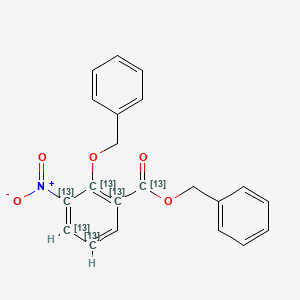
![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
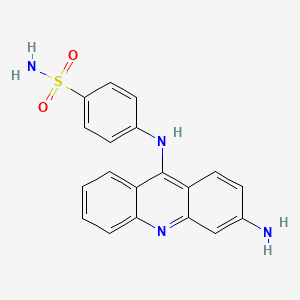
![[(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)
